Anisomycin
Übersicht
Beschreibung
Anisomycin, also known as flagecidin, is an antibiotic derived from the bacteria Streptomyces griseolus . It is known to inhibit bacterial protein and DNA synthesis .
Synthesis Analysis
Anisomycin’s synthesis involves various approaches. Some studies have detailed experimental conditions to design a multi-step synthesis . A formal synthesis of Anisomycin has been achieved using proline-catalyzed reactions as key steps . The biosynthesis of Anisomycin involves novel gene ensemble and cryptic biosynthetic steps .
Molecular Structure Analysis
The molecular formula of Anisomycin is C14H19NO4 . It is a monohydroxypyrrolidine and an organonitrogen heterocyclic antibiotic .
Chemical Reactions Analysis
Anisomycin has been found to inhibit NIK and IKKβ phosphorylation and attenuate the activation of NF-κB . It also interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system .
Physical And Chemical Properties Analysis
Anisomycin has a molecular weight of 265.30 g/mol . It is supplied as a lyophilized powder and is soluble in DMSO or MeOH .
Wissenschaftliche Forschungsanwendungen
Anti-Leishmanial Activity
Anisomycin has been found to have anti-protozoan activity, particularly against various strains of Leishmania . Researchers have developed potent anisomycin derivatives with reduced host toxicity by modifying the alcohol, amine, and aromatic functional groups . This has opened up a new avenue for the development of effective treatments for Leishmaniasis .
Inhibition of Necroptosis
Anisomycin has been shown to attenuate necroptosis, a form of cell death that is particularly relevant in cerebral ischemia-related diseases . It does this by upregulating CHIP (carboxyl terminus of Hsc70-interacting protein), which leads to reduced levels of receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3) proteins . This has potential implications for the treatment of cerebral ischemic injury .
Sensitizing Malignant Cells to Death
Anisomycin has been proposed as a potential therapeutic drug as it can sensitize malignant cells to death . This can be achieved either alone or in combination with certain drugs . This property of anisomycin could be leveraged in the development of new cancer treatments .
Immunosuppressive Activity
Anisomycin may function as an immunosuppressant by inhibiting T cells . This property could be useful in preventing transplant rejection in mice . Further research could explore the potential of anisomycin in the field of transplantation medicine .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJYKKNCCRKFSL-RDBSUJKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC2=CC=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040966 | |
Record name | Anisomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anisomycin | |
CAS RN |
22862-76-6 | |
Record name | (-)-Anisomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22862-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anisomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022862766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisomycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07374 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | anisomycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anisomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,5-trideoxy-1,4-imino-5-(p-methoxyphenyl)-D-xylo-pentitol 3-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANISOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C74YM2NGI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Anisomycin is a pyrrolidine antibiotic that primarily acts as a potent and reversible inhibitor of protein synthesis. [, , , , ] It accomplishes this by binding to the 60S ribosomal subunit, specifically the peptidyl transferase center, thereby disrupting peptide bond formation and effectively halting protein translation. [, , ]
A: While protein synthesis inhibition is its primary mode of action, Anisomycin also exhibits diverse cellular effects. It is known to activate various signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, both implicated in stress responses, apoptosis, and inflammation. [, , , , , , , , ]
A: Studies have shown that Anisomycin can induce cell cycle arrest at the G0/G1 phase, preventing cells from entering the S phase and undergoing DNA replication. [, , , ] This cell cycle arrest contributes to its growth inhibitory effects on various cell types, including tumor cells.
A: Yes, Anisomycin has been shown to induce apoptosis in a variety of cell types, including cancer cells. [, , , , , , , ] This apoptotic effect is thought to be mediated through multiple pathways, including caspase activation, upregulation of pro-apoptotic proteins like Bim and Bad, downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the induction of mitochondrial dysfunction. [, , ]
A: The molecular formula of Anisomycin is C14H19NO4, and its molecular weight is 265.31 g/mol. []
A: While the provided research papers do not extensively cover the SAR of Anisomycin, one study demonstrated that even subtle structural changes, like acetylation, can significantly alter its biological activity. [] Specifically, acetylated derivatives of Anisomycin lost their ability to inhibit protein synthesis and failed to induce phase shifts in the circadian rhythm of Aplysia eye, highlighting the importance of specific structural features for its biological activity. []
ANone: Researchers have employed various in vitro assays to investigate the effects of Anisomycin. These include:
- Cell viability assays (MTT assays): To assess the cytotoxic effects of Anisomycin on different cell lines, including cancer cells. [, , , , ]
- Cell cycle analysis (flow cytometry): To determine the impact of Anisomycin on cell cycle progression and its ability to induce cell cycle arrest. [, , , ]
- Apoptosis assays (Annexin V staining, TUNEL assay): To evaluate the ability of Anisomycin to induce programmed cell death in various cell types. [, , , , ]
- Western blotting: To analyze the changes in protein expression levels of specific targets, including apoptotic markers, cell cycle regulators, and signaling molecules, in response to Anisomycin treatment. [, , , , ]
- Luciferase reporter assays: To investigate the effects of Anisomycin on gene transcription and identify potential downstream targets. []
ANone: Several animal models have been employed to study the in vivo effects of Anisomycin, including:
- Rodent models of cancer: To evaluate the antitumor activity of Anisomycin. [, , , ]
- Mouse models of ovarian cancer stem cells: To investigate the effects of Anisomycin on the proliferation, invasion, and tumorigenicity of ovarian cancer stem cells. [, , ]
- Rat models of allogeneic skin transplantation: To assess the immunosuppressive potential of Anisomycin in preventing transplant rejection. [, ]
- Rat models of myocardial ischemia/reperfusion injury: To investigate the cardioprotective effects of Anisomycin and its impact on left ventricular function and infarct size. [, ]
- Mouse models of fear conditioning: To study the role of protein synthesis in memory formation and the amnesic effects of Anisomycin. [, ]
ANone: While Anisomycin has shown promising results in preclinical studies, no clinical trials involving Anisomycin as a therapeutic agent for human diseases have been conducted to date. Further research is necessary to determine its safety and efficacy in humans.
A: Anisomycin, a pyrrolidine antibiotic, was first isolated in 1954 from Streptomyces griseolus. [, ] Initially, its potent protein synthesis inhibitory activity garnered interest for its antifungal properties. [, ]
A: While initially investigated for its antifungal properties, research on Anisomycin has significantly broadened. The discovery of its ability to activate specific stress-activated protein kinases, particularly p38 MAPK and JNK, opened new avenues for investigating its role in cellular stress responses, apoptosis, and inflammation. [, , ] Furthermore, its use in various animal models, including those for cancer, transplant rejection, and memory, highlights its versatility as a research tool for understanding complex biological processes. [, , , , , ]
ANone: Research on Anisomycin exemplifies a convergence of disciplines, highlighting the importance of interdisciplinary collaboration. Its study spans various fields:
- Microbiology: Initial isolation and characterization of Anisomycin as an antibiotic produced by Streptomyces griseolus. [, ]
- Molecular Biology and Biochemistry: Elucidating the mechanism of action of Anisomycin as a protein synthesis inhibitor and its interactions with ribosomal subunits. [, , ]
- Cell Biology: Investigating the downstream effects of Anisomycin on cell cycle progression, apoptosis, and activation of signaling pathways. [, , , , , , , , , ]
- Neuroscience: Utilizing Anisomycin as a tool to study the role of protein synthesis in memory formation and consolidation. [, , , ]
- Immunology: Exploring the immunosuppressive potential of Anisomycin in the context of transplant rejection. [, ]
- Oncology: Evaluating the antitumor activity of Anisomycin in various cancer models. [, , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.